Mosaic gold

Lithium-ion battery Anode materials Electrochemical performance

Researchers requiring phase-pure SnS₂ for lithium-ion battery anodes face persistent capacity fade caused by mixed-phase precursors. Mosaic gold (CAS 12738-87-3) eliminates this variability through rigorous phase control. • Li-ion anode: 369 mAh g⁻¹ after 100 cycles-a 177% advantage over SnS (133 mAh g⁻¹) driven by doubled Li₂S conversion volume • Theoretical capacity: 1209 mAh g⁻¹ (3.25× graphite) • NO₂ gas sensing: baseline response 2.58 at 1 ppm, 170 °C; heterojunction engineering yields up to 7.3 • Photocatalytic MB degradation: k = 4.415 × 10⁻⁴ s⁻¹ at 15 wt% SnS₂/TiO₂ loading • Solid lubricant additive: SnS₂-rich tribofilm formation in PAO formulations reduces friction and wear

Molecular Formula C6H13NO5
Molecular Weight 0
CAS No. 12738-87-3
Cat. No. B1172567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMosaic gold
CAS12738-87-3
SynonymsTIN(IV)SULPHIDE
Molecular FormulaC6H13NO5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SnS₂ (Mosaic Gold) Properties & Specifications


Mosaic gold (Tin(IV) disulfide, SnS₂, CAS 12738-87-3) is an n-type layered metal dichalcogenide semiconductor with a hexagonal CdI₂ crystal structure and an indirect bandgap of approximately 2.35 eV [1]. The compound exhibits a molecular weight of 182.8 g/mol, density of 4.5 g/cm³, thermal decomposition at 600°C, and insolubility in water with solubility in alkaline solutions and aqua regia [2]. As an earth-abundant material composed of tin and sulfur, SnS₂ has emerged as a candidate for applications including lithium-ion battery anodes, solid lubricants, photocatalysts, and gas sensors [1]. This guide provides procurement-relevant quantitative differentiation relative to key comparators including SnS (tin monosulfide), MoS₂ (molybdenum disulfide), WS₂ (tungsten disulfide), and TiO₂ (titanium dioxide).

Material Layered n‑type semiconductor (indirect bandgap ~2.35 eV)
Workflow Battery anode, photocatalysis, gas sensing, solid lubrication research
Selection Phase‑pure SnS₂; earth‑abundant Sn/S composition

Why SnS₂ Cannot Be Substituted


The tin-sulfur binary system comprises multiple thermodynamically stable phases including SnS, SnS₂, and Sn₂S₃, each exhibiting distinct structural, electronic, and electrochemical properties that preclude generic interchange [1]. Confusion in phase assignment and the inability of routine diffraction methods to reliably distinguish these phases have contributed to performance variability in device applications [2]. Critically, SnS₂ yields twice the amount of Li₂S during the conversion reaction compared to SnS, resulting in fundamentally different volume expansion behavior and cycling stability in lithium-ion battery applications—a mechanism-based differentiation that renders phase-pure material selection essential rather than optional [3]. Similarly, SnS₂'s distinct band structure and work function relative to other layered dichalcogenides such as MoS₂ and WS₂ dictate application-specific suitability that cannot be assumed across materials within the same class [1]. The quantitative evidence below establishes the procurement-relevant performance boundaries of SnS₂ against these comparators.

Phase ambiguity

SnS, SnS₂ and Sn₂S₃ phases differ in structure and electrochemistry; routine diffraction may not distinguish them, potentially shifting performance.

Conversion reaction pathway

SnS₂ generates double the Li₂S vs. SnS during lithiation, altering volume‑expansion buffering and cycling stability in battery anodes.

Electronic mismatch

Band structure and work function differ from MoS₂ and WS₂; application‑specific suitability may not transfer across layered dichalcogenides.

SnS₂ Performance vs Comparators


Anode Cycling Capacity: SnS₂ vs SnS

In a direct head-to-head comparison of phase-pure SnS and SnS₂ synthesized via identical precipitation methods and evaluated as lithium-ion battery anode materials, SnS₂ exhibited a capacity of 369 mAh g⁻¹ after 100 cycles, whereas SnS retained only 133 mAh g⁻¹ under identical galvanostatic cycling conditions [1]. The superior cycling stability of SnS₂ is attributed to the higher amount of Li₂S produced during the conversion reaction (SnS₂ yields double the Li₂S compared to SnS), which buffers volume expansion and enables finer distribution of the inactive matrix within the electroactive material [1].

Cycling capacity retention
Head‑to‑head
SnS₂: 369 mAh g⁻¹ SnS: 133 mAh g⁻¹
Supports cycle‑life evaluation for anode procurement
Phase‑pure synthesis, identical protocols; 2.77× reported difference after 100 cycles
Lithium-ion battery Anode materials Electrochemical performance

Theoretical Capacity: SnS₂ vs Graphite

SnS₂ exhibits a theoretical specific capacity of 1209 mAh g⁻¹, which is 3.25× higher than the commercial graphite anode baseline of 372 mAh g⁻¹ (graphite stores 1 Li per 6 C atoms), and also exceeds the theoretical capacity of SnS (1111 mAh g⁻¹) [1][2]. The capacity advantage stems from the combined conversion and alloying mechanisms operative in tin sulfide systems, in contrast to the pure intercalation mechanism of graphite.

Theoretical specific capacity
Cross‑study comparable
SnS₂: 1209 mAh g⁻¹
Graphite: 372 mAh g⁻¹
Reported capacity context for high‑energy‑density cell research
Based on full lithiation stoichiometry; SnS 1111 mAh g⁻¹ also noted
Lithium-ion battery Theoretical capacity Energy storage

NO₂ Gas Sensing Baseline Response

Pure SnS₂ sensor material demonstrates a baseline response value of 2.58 for 1 ppm NO₂ at an operating temperature of 170°C [1]. This value serves as the reference for evaluating composite enhancements, where SnS₂–15% MoS₂ composite achieves a response of 7.3 (approximately 3× higher), but importantly establishes the inherent gas-sensing capability of pristine SnS₂ as a functional baseline distinct from metal oxide semiconductor alternatives that typically require higher operating temperatures.

NO₂ sensor baseline response
Class‑level inference
Response 2.58 at 1 ppm NO₂, 170°C
Supports baseline gas‑sensing platform evaluation
Composite enhancement to 7.3 reported; direct MOS comparison limited
Gas sensors NO₂ detection Environmental monitoring

Photocatalytic Degradation: SnS₂/TiO₂ Composite

In SnS₂/TiO₂ nanocomposite systems, 15 wt% SnS₂ loading on TiO₂ achieves a methylene blue (MB) photodegradation rate constant of 4.415 × 10⁻⁴ s⁻¹ under solar-simulated irradiation [1]. The optimal SnS₂ ratio of approximately 33% in composites with preferentially oriented heterojunctions yields a high surface area of 118.2 m² g⁻¹ and enhanced photodegradation rates for both methylene blue and rhodamine B compared to individual SnS₂ or TiO₂ alone [2].

MB photodegradation rate constant
Class‑level inference
4.415 × 10⁻⁴ s⁻¹ (15 wt% SnS₂/TiO₂)
Supports composite photocatalyst performance evaluation
Optimal ~33% SnS₂ gives BET 118.2 m² g⁻¹
Photocatalysis Dye degradation Environmental remediation

SnS₂ Application Scenarios


High-Capacity Li-Ion Battery Anodes

Procure phase-pure SnS₂ for lithium-ion battery anode applications requiring sustained capacity retention beyond 100 cycles. Evidence demonstrates that SnS₂ maintains 369 mAh g⁻¹ after 100 cycles compared to SnS's 133 mAh g⁻¹—a 177% advantage directly attributable to the doubled Li₂S production during conversion that mitigates volume expansion [1]. The theoretical capacity of 1209 mAh g⁻¹ provides a 3.25× advantage over graphite, making SnS₂ suitable for next-generation high-energy-density cell development where graphite's 372 mAh g⁻¹ ceiling represents a fundamental constraint [2].

NO₂ Gas Sensors

Utilize SnS₂ as a baseline gas-sensing material for NO₂ detection at moderate operating temperatures. Pristine SnS₂ exhibits a response value of 2.58 for 1 ppm NO₂ at 170°C, establishing a quantifiable performance benchmark for sensor development [1]. The material serves as a platform for heterojunction engineering with complementary dichalcogenides (e.g., MoS₂) to achieve response enhancements up to 7.3, representing a 2.83× improvement over the pristine baseline [1].

Photocatalytic Dye Degradation

Incorporate SnS₂ into TiO₂-based photocatalytic composites for environmental remediation applications targeting methylene blue and rhodamine B degradation. Evidence establishes that 15 wt% SnS₂ loading achieves a methylene blue degradation rate constant of 4.415 × 10⁻⁴ s⁻¹ under solar-simulated irradiation, while a 33% SnS₂ ratio in preferentially oriented heterojunctions yields a BET surface area of 118.2 m² g⁻¹ [1][2]. Procurement decisions should align SnS₂ loading ratios with specific degradation targets and surface area requirements.

Solid Lubricant Additives

Deploy SnS₂ nanosheets as friction-reducing and wear-protection additives in PAO lubricant formulations. Tribometer testing demonstrates that SnS₂ nanosheet addition effectively reduces both friction coefficient and wear compared to base oil alone, with performance attributed to the formation of an SnS₂-rich boundary film deposited on contact surfaces during sliding [1]. Note: Quantitative friction coefficient reduction values and direct comparator data against MoS₂ or WS₂ under identical conditions were not available in the current evidence set; procurement for lubricant applications should be based on application-specific tribological validation.

Application
Selection Property
Validation Focus
Lithium‑ion battery anode research
Phase‑pure SnS₂ with capacity retention under cycling
Cycle‑life assessment in conversion/alloying anode systems
NO₂ gas sensor platform
Layered semiconductor sensing response at moderate temperature
Baseline NO₂ response and heterojunction engineering context
Photocatalytic environmental remediation
SnS₂/TiO₂ composite with solar‑active heterojunction
Photodegradation rate and composite surface area optimization
Solid lubricant additive research
SnS₂ nanosheet tribofilm formation on contact surfaces
Friction and wear reduction under application‑specific tribological validation
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